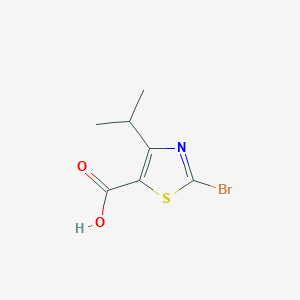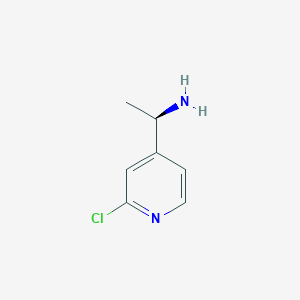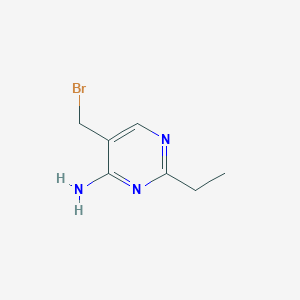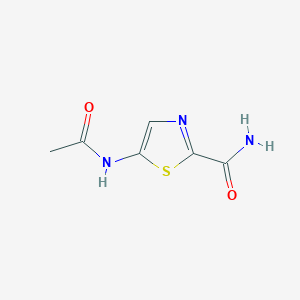
5-Acetamidothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamidothiazole-2-carboxamide: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidothiazole-2-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. This reaction yields ethyl 2-aminothiazole-4-carboxylate, which can then be further modified to obtain this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamidothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Acetamidothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and antiviral properties. It is often used in the development of new drugs targeting these areas .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. These derivatives are designed to interact with specific biological targets to exert their therapeutic effects .
Industry: In the industrial sector, the compound is used in the production of dyes, biocides, and chemical reaction accelerators. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Acetamidothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Acetamidothiazole-5-carboxamide
- 2-Aminothiazole-4-carboxylate
- Benzothiazole derivatives
Comparison: Compared to these similar compounds, 5-Acetamidothiazole-2-carboxamide is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7N3O2S |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
5-acetamido-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-3(10)9-4-2-8-6(12-4)5(7)11/h2H,1H3,(H2,7,11)(H,9,10) |
InChI Key |
JJXCKFUJSZHFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(S1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


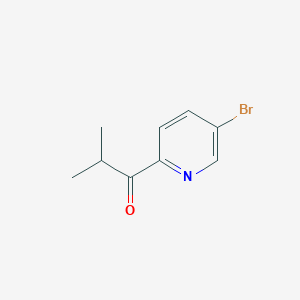
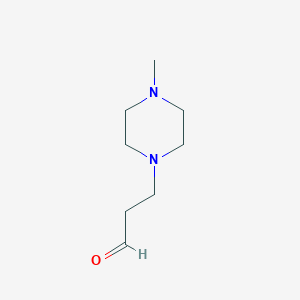
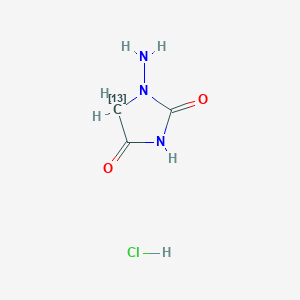
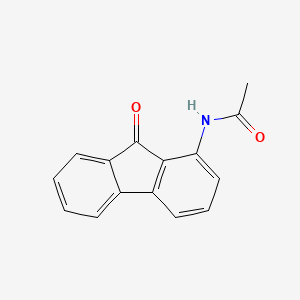

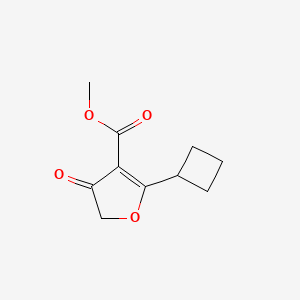
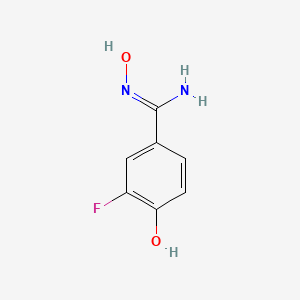
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)

![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)
